2-(氯甲基)-1H-茚啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

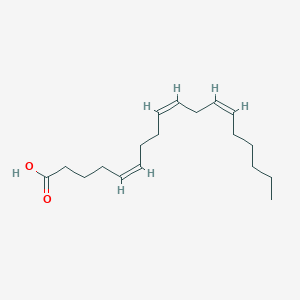

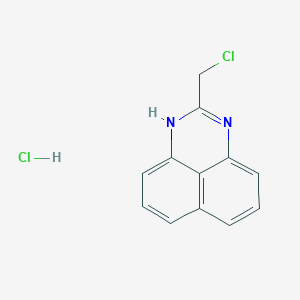

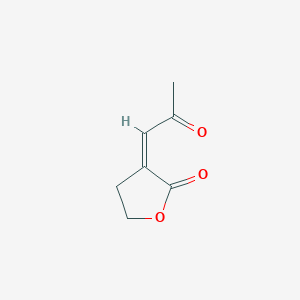

The compound 2-(chloromethyl)-1H-perimidine hydrochloride is a derivative of perimidine, which is a polycyclic aromatic compound with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insights into the chemistry of perimidine derivatives and their potential applications.

Synthesis Analysis

Perimidine derivatives can be synthesized through various methods. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which can then undergo cyclocondensation with chloroacetyl chloride to yield chlorinated perimidine compounds with potential antibacterial and antifungal activities . Another method involves the reaction of substituted perimidine with chloroacyl chlorides to produce fused perimidines through a N,C-cyclocondensation reaction sequence .

Molecular Structure Analysis

The molecular structure of perimidine derivatives can be extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. For example, 2-chloromethyl-1H-benzimidazole hydrochloride, a structurally similar compound, crystallizes in a monoclinic space group and forms an infinite chain structure through intermolecular hydrogen bonds. Computational methods like DFT calculations can provide insights into the optimized geometrical structure, vibrational frequencies, and molecular orbitals of these compounds .

Chemical Reactions Analysis

Perimidine and its derivatives undergo various chemical reactions, including chlorination. The positions on the perimidine ring that are attacked by electrophiles can vary depending on the reaction conditions. For example, the 6 and 7 positions are primarily attacked in acidic media, while the 9 and 4 positions become more active under neutral conditions . These reactions can lead to the formation of mono-, di-, tri-, and tetrachloro derivatives of perimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of perimidine derivatives can be characterized by their stability, reactivity, and interaction with light. For instance, 2-(2′-hydroxyphenyl)perimidine shows high stability to light and a low photodegradative quantum yield, suggesting that certain intramolecular processes may confer photostability . Additionally, non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric effects play a significant role in the properties and reactivity of these compounds .

科学研究应用

研究中的茚啶概况

茚啶,包括 2-(氯甲基)-1H-茚啶盐酸盐,因其在材料化学、药物发现、聚合物化学、光传感器、染料化学等领域的广泛应用而备受关注。茚啶的独特特性促使研究人员探索各种合成方法,以获得广泛的茚啶衍生物。合成方法取得了进展,包括绿色方法、金属催化的反应、微波辐照等。这些进展对于推进茚啶化学及其在不同科学学科中的应用至关重要 (Yelmame & Jagtap, 2021).

生物活性及应用

茚啶凭借其结构特征,表现出相当大的生物活性。研究重点介绍了稠合苯并咪唑、喹唑啉和茚啶的合成和生物学评估。这些化合物对动物表现出降压、利尿、厌食和调节体温的作用,此外还对水培绿叶蔬菜具有良好的除草剂特性。这展示了茚啶衍生物在开发新的治疗剂和农用化学品方面的潜力 (Hsu, Hu, & Liu, 2005).

互变异构平衡和分子相互作用

茚啶衍生物也在互变异构平衡的研究中发挥作用,以及分子相互作用对这种平衡的影响。对核酸碱及其互变异构体的研究,包括对茚啶类似物的研究,提供了这些分子与其环境相互作用的见解。这项研究对于理解分子生物学的基本方面至关重要,并且可以对药物设计和遗传突变的研究产生重大影响 (Person et al., 1989).

安全和危害

2-(chloromethyl)-1H-perimidine hydrochloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

属性

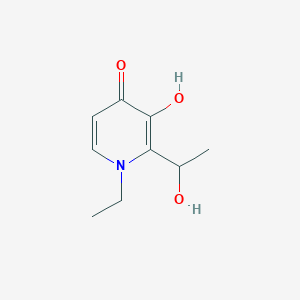

IUPAC Name |

2-(chloromethyl)-1H-perimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPGJYUNPDJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583260 |

Source

|

| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1H-perimidine hydrochloride | |

CAS RN |

125983-34-8 |

Source

|

| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)

![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)